(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate
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Overview
Description
The compound (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate is a complex organic molecule. It features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]chrysen skeleton and the introduction of various functional groups. The reaction conditions typically involve:
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods would likely involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Involves modulation of biochemical pathways related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate: .
Uniqueness
Functional Groups: Unique combination of functional groups.
Chiral Centers: Multiple chiral centers leading to stereoisomerism.
This compound’s complexity and versatility make it a valuable subject for scientific research and industrial applications.
Properties
Molecular Formula |
C33H51NO6 |
---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C33H51NO6/c1-19(2)27-22(36)17-33(25(37)18-34(38)39)16-15-31(7)21(28(27)33)9-10-24-30(6)13-12-26(40-20(3)35)29(4,5)23(30)11-14-32(24,31)8/h19,21,23-26,37H,9-18H2,1-8H3/t21-,23+,24-,25?,26+,30+,31-,32-,33+/m1/s1 |
InChI Key |
AYIWGLLPWYYBGP-JOIFGHOXSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C |
Origin of Product |
United States |
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